Chemical properties of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Chemical properties of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
An In-Depth Technical Guide to the Chemical Properties of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
This guide provides a comprehensive technical overview of the chemical properties of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzothiazole core is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a phenyl group at the 2-position and a hydroxyl group on the saturated carbocyclic ring creates a unique molecular architecture with specific chemical characteristics and potential for further derivatization.
This document delves into the synthesis, structural analysis, physicochemical properties, and chemical reactivity of this molecule, providing field-proven insights and detailed experimental protocols to support further research and application.
Molecular Structure and Core Attributes
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is characterized by a fused ring system where a thiazole ring is annulated to a cyclohexanol ring. A phenyl substituent at the C2 position of the thiazole ring significantly influences the electronic properties and steric profile of the molecule.
Figure 1: Chemical structure of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol.
The key structural features are:
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2-Phenylthiazole Moiety: This aromatic portion provides a rigid scaffold and participates in π-π stacking interactions, which can be crucial for binding to biological targets.[2]
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Tetrahydrobenzothiazole Core: The saturated six-membered ring introduces conformational flexibility.
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Secondary Alcohol at C7: The hydroxyl group is a key functional handle. It acts as both a hydrogen bond donor and acceptor and is a primary site for metabolic transformations (e.g., oxidation, glucuronidation) and synthetic derivatization.
Synthesis and Mechanistic Considerations
The synthesis of the 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is typically achieved via a variation of the Hantzsch thiazole synthesis.[3] For the target molecule, a logical and efficient approach involves the condensation of 2-hydroxycyclohexanone with thiobenzamide.
The causality behind this choice is twofold: 2-hydroxycyclohexanone provides the C4-C7 carbon backbone and the pre-installed hydroxyl group, while thiobenzamide serves as the source for the sulfur, nitrogen, and the 2-phenyl group in a single, convergent step.
Figure 2: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydroxycyclohexanone (1.0 eq) and thiobenzamide (1.05 eq) in a suitable solvent such as ethanol or toluene.
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Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.1 eq) to facilitate the condensation and subsequent dehydration steps.
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Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol.
Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Reference |
| Molecular Formula | C₁₃H₁₃NOS | Based on chemical structure. |
| Molecular Weight | 231.31 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for benzothiazole derivatives. |
| Melting Point | 90 - 110 °C | Lower than 2-phenylbenzothiazole (111-115 °C) due to reduced planarity and crystal packing efficiency.[4] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water. | The hydroxyl group enhances polarity and solubility in polar organic solvents. |
| pKa (hydroxyl) | ~16-18 | Typical for a secondary alcohol. |
| Calculated LogP | ~3.5 | Estimated based on the lipophilic phenyl and benzothiazole core, offset by the polar hydroxyl group. |
Structural Elucidation and Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The following data represents predicted values based on established chemical shift ranges and fragmentation patterns observed in similar molecules.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclohexanol ring, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl (H2', H6') | 7.9 – 8.1 | m | Ortho protons, deshielded by proximity to the thiazole ring.[6] |
| Phenyl (H3', H4', H5') | 7.3 – 7.5 | m | Meta and para protons.[6] |
| CH-OH (H7) | ~4.8 | m | Methine proton attached to the hydroxyl group. |
| CH₂ (H4, H5, H6) | 1.8 – 2.9 | m | Complex multiplets for the six aliphatic protons on the tetrahydro ring. |
| OH | 1.5 - 3.0 (variable) | br s | Broad singlet, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of the different carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C=N (C2) | 165 – 170 | Thiazole carbon, highly deshielded.[6] | | Quaternary (C7a, C3a) | 145 – 155 | Fused ring carbons. | | Aromatic (Phenyl) | 127 – 134 | Phenyl ring carbons.[6] | | CH-OH (C7) | 65 – 75 | Carbon bearing the hydroxyl group. | | Aliphatic (C4, C5, C6) | 20 – 35 | Carbons of the saturated ring. |
Infrared (IR) Spectroscopy
The IR spectrum is a rapid method to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic (Phenyl) |
| 2950 - 2850 | C-H stretch | Aliphatic (Cyclohexyl) |
| ~1615 | C=N stretch | Thiazole ring[6] |
| 1600 - 1450 | C=C stretch | Aromatic ring[6] |
| ~1250 | C-O stretch | Secondary Alcohol |
| 700 - 680 | C-S stretch | Thiazole ring[6] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation data.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 231, corresponding to the molecular weight of the compound.
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Key Fragments:
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m/z = 213: Loss of H₂O ([M-18]⁺), a characteristic fragmentation of alcohols.
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m/z = 135: Benzothiazole radical cation, from cleavage of the saturated ring.
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m/z = 103: Phenyl cyanide fragment.
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m/z = 77: Phenyl cation.
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Figure 3: Predicted major fragmentation pathway in EI-MS.
Chemical Reactivity and Derivatization
The chemical reactivity of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is dominated by the secondary alcohol at the C7 position. This functional group serves as an excellent handle for synthetic modifications to explore structure-activity relationships (SAR).
Oxidation of the C7-Hydroxyl Group
The secondary alcohol can be readily oxidized to the corresponding ketone, 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. This transformation is significant as it alters the hydrogen bonding capacity and stereochemistry at the C7 position. Mild oxidizing agents are preferred to avoid over-oxidation or reaction with the electron-rich thiazole ring.
Protocol: Oxidation with PCC
-
Setup: Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a dry flask.
-
Addition: Add a solution of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol (1.0 eq) in DCM dropwise to the PCC suspension at room temperature.
-
Reaction: Stir the mixture for 2-4 hours until TLC indicates the consumption of the starting material.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica or celite to remove the chromium salts.
-
Purification: Concentrate the filtrate and purify the resulting ketone by column chromatography.
Esterification of the C7-Hydroxyl Group
Esterification is a common method to introduce various functionalities, potentially modulating the compound's lipophilicity and pharmacokinetic properties. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a standard method.[2][7]
Protocol: Fischer Esterification
-
Setup: Dissolve the alcohol (1.0 eq) and a carboxylic acid (e.g., acetic acid, 1.2 eq) in a suitable solvent (or use the acid as solvent if liquid).
-
Catalysis: Add a few drops of concentrated sulfuric acid.[2]
-
Reaction: Heat the mixture to reflux for several hours. Water can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.[8]
-
Workup: After cooling, dilute with an organic solvent and neutralize the acid by washing with a saturated sodium bicarbonate solution.
-
Purification: Wash with water and brine, dry the organic layer, and purify the ester product via chromatography.
Figure 4: Key reactions at the C7-hydroxyl group.
Conclusion and Future Directions
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is a versatile heterocyclic compound with significant potential for further investigation. Its synthesis is straightforward, and its chemical properties are primarily dictated by the reactive secondary alcohol, which allows for extensive derivatization. The predicted spectroscopic data provides a robust framework for its characterization.
Given the broad biological activities associated with the benzothiazole scaffold, future research should focus on synthesizing a library of derivatives based on this core structure. By modifying the C7-hydroxyl group (e.g., through oxidation, esterification, or etherification) and the C2-phenyl ring (e.g., introducing various substituents), new compounds with potentially enhanced biological potency and optimized pharmacokinetic profiles can be developed and screened for a range of therapeutic applications.
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